molecular formula C14H15ClN6O2S B4668670 N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4668670
M. Wt: 366.8 g/mol
InChI Key: JSJSZCQDFLNGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where the triazole ring is reacted with 2-chlorobenzyl chloride under basic conditions.

    Formation of the Pyrazole Ring: This can be synthesized through a condensation reaction involving hydrazines and 1,3-diketones.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent due to its ability to inhibit certain enzymes.

    Biology: The compound can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. This inhibition can lead to antimicrobial or antifungal effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-carboxamide
  • N~4~-[1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-thiol

Uniqueness

N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its sulfonamide group, which imparts specific chemical properties and biological activities that are distinct from its analogs. The presence of the sulfonamide group can enhance its solubility and binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2S/c1-2-20-9-12(7-17-20)24(22,23)19-14-16-10-21(18-14)8-11-5-3-4-6-13(11)15/h3-7,9-10H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJSZCQDFLNGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.